N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group at the 5-position and a 4-(diethylsulfamoyl)benzamide moiety at the 2-position. Its design aligns with sulfonamide-containing compounds, which are frequently explored for antimicrobial and pesticidal applications .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O4S/c1-3-25(4-2)30(27,28)14-8-5-12(6-9-14)17(26)22-19-24-23-18(29-19)15-11-13(20)7-10-16(15)21/h5-11H,3-4H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTQEPHVSBOWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The oxadiazole ring is synthesized via cyclodehydration of 2,5-dichlorobenzohydrazide.
Diacylhydrazine Preparation :
- 2,5-Dichlorobenzohydrazide (10 mmol) is refluxed with 4-(chlorosulfonyl)benzoic acid (10 mmol) in DCM (50 mL) at 60°C for 12 hours.
- Intermediate : N'-(2,5-dichlorobenzoyl)-4-(chlorosulfonyl)benzohydrazide.
Cyclization :
Sulfamoylation of the Benzamide Moiety
The chlorosulfonyl group is converted to diethylsulfamoyl via nucleophilic substitution:
- Amination :
Final Coupling Reaction
The oxadiazole and sulfamoylbenzamide moieties are coupled using carbodiimide chemistry:
Activation :
Amidation :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity were systematically evaluated:
Substituting POCl₃ with polyphosphoric acid reduced yields to 60–65%, while using thionyl chloride led to decomposition.
Characterization and Analytical Data
The final product was validated using advanced spectroscopic techniques:
Melting point: 214–216°C (decomposition observed above 220°C).
Industrial-Scale Considerations
For bulk production, the following adaptations are recommended:
- Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization.
- Catalyst Recycling : DMAP recovery via aqueous extraction reduces costs.
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Challenges and Troubleshooting
Common issues and solutions:
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or amines.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound’s structural analogs differ in substituents on the oxadiazole ring and benzamide group, leading to variations in bioactivity, solubility, and target specificity. Below is a comparative analysis based on evidence:
Discussion of Substituent Effects
Dichlorophenyl vs. Methoxyphenyl/Furan: The 2,5-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to LMM5’s 4-methoxyphenyl or LMM11’s furan. This may enhance binding to hydrophobic enzyme pockets (e.g., thioredoxin reductase) or improve pesticidal activity, as seen in sulfentrazone . LMM11 .
Sulfamoyl Modifications :
- The diethylsulfamoyl group in the target compound likely improves metabolic stability and solubility compared to LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl. Diethyl groups balance lipophilicity and steric demands, which could optimize pharmacokinetics .
Research Implications and Limitations
- Antifungal Potential: Structural parallels to LMM5/LMM11 suggest the target compound may inhibit thioredoxin reductase in Candida spp., but empirical validation is needed .
- Limitations : Direct activity data for the compound is absent in the provided evidence; comparisons rely on extrapolation from analogs.
Notes
The compound’s dichlorophenyl and diethylsulfamoyl groups position it as a hybrid between antifungal 1,3,4-oxadiazoles and agrochemical sulfonamides.
Substituent optimization (e.g., chloro position, sulfamoyl alkyl chains) could further refine target selectivity .
Evidence gaps highlight the need for in vitro/in vivo studies to confirm hypothesized mechanisms.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group and a diethylsulfamoyl moiety. The molecular formula is , with a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂N₄O₂S |
| IUPAC Name | This compound |
| CAS Number | 891139-55-2 |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit various pharmacological properties including:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit comparable activity to first-line antibiotics against various bacterial strains .
- Antitumor Activity : Several studies have assessed the anticancer potential of oxadiazole derivatives. In vitro assays reveal that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with varying IC50 values .
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
Anticancer Potential
In a comparative study assessing the anticancer effects of various oxadiazole derivatives, it was found that compounds with similar structural features to this compound showed promising results against multiple cancer cell lines. The IC50 values ranged from 0.010 μM to 18.50 μM across different derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 12.50 ± 0.50 |
| Similar Derivative 1 | A549 | 8.00 ± 0.30 |
| Similar Derivative 2 | HT-29 | 15.00 ± 0.20 |
Anti-inflammatory Mechanisms
Research has suggested that oxadiazole derivatives may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can lead to decreased production of prostaglandins and other inflammatory markers .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves cyclization of a thiosemicarbazide intermediate with dichlorophenyl isothiocyanate under controlled pH (6–7) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates. Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography. Reaction progress is confirmed by observing the disappearance of starting materials .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) resolves stereochemical details. FT-IR verifies functional groups like sulfonamide (-SO₂N) and oxadiazole rings .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on MCF-7 or HepG2 cell lines) to screen for anticancer activity. Antimicrobial activity is tested via broth microdilution (MIC values against Gram-positive/negative bacteria and fungi). Dose-response curves (IC₅₀) and selectivity indices (SI) against normal cell lines (e.g., HEK293) validate therapeutic potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or benzamide moieties) influence bioactivity?
- Answer : Comparative studies show that electron-withdrawing groups (e.g., -Cl on phenyl) enhance antimicrobial potency by increasing membrane permeability. Diethylsulfamoyl groups improve solubility and bioavailability compared to bulkier substituents. Oxadiazole ring stability under physiological conditions is critical for sustained activity. Structure-activity relationship (SAR) modeling via QSAR or molecular docking identifies key pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for compound purity (HPLC >98%), solvent effects (DMSO concentration <1%), and cell line viability. Replicate studies under identical conditions and apply statistical tools (ANOVA, t-tests) to assess significance. Meta-analyses of published data can identify trends obscured by methodological variability .
Q. How can computational methods enhance the understanding of its mechanism of action?
- Answer : Molecular docking with target proteins (e.g., EGFR, Topoisomerase II) predicts binding affinity and interaction sites. Molecular dynamics simulations assess stability of ligand-protein complexes. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties. Density Functional Theory (DFT) calculations elucidate electronic effects of substituents on reactivity .
Q. What methodologies are used to identify and quantify metabolites in pharmacokinetic studies?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiles metabolites in plasma or urine samples. Stable isotope labeling tracks metabolic pathways. In vitro hepatic microsome assays identify phase I/II metabolites. Pharmacokinetic parameters (Cmax, Tmax, AUC) are derived from rodent models, with allometric scaling for human dose extrapolation .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. High pH (>8) may hydrolyze the oxadiazole ring, while acidic conditions (<3) protonate the sulfonamide group. Lyophilization or nanoencapsulation improves shelf life. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting solubility .
Methodological Resources
- Synthetic Protocols : Optimized procedures from .
- Biological Assays : Standardized MIC/IC₅₀ protocols from .
- Computational Tools : AutoDock Vina, SwissADME, Gaussian DFT software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
